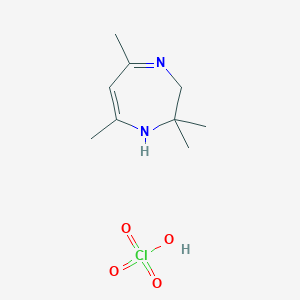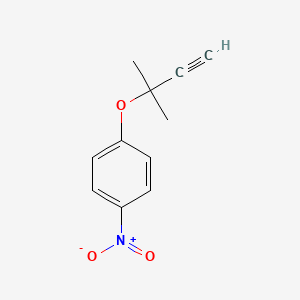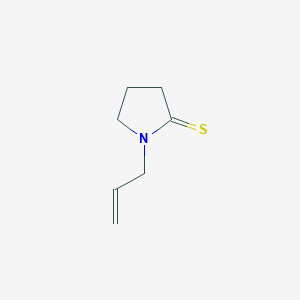
2,2,3-Trichlorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trichlorobutanoic acid is an organic compound with the molecular formula C₄H₅Cl₃O₂The compound is characterized by the presence of three chlorine atoms attached to the carbon chain, which significantly influences its reactivity and behavior in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3-Trichlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid derivatives. For instance, the chlorination of 2,3-dichlorobutanoic acid can yield this compound under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of continuous flow reactors and advanced chlorination techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trichlorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, such as trichlorobutanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated butanoic acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorobutanoic acid derivatives, while reduction can produce less chlorinated butanoic acids .
Aplicaciones Científicas De Investigación
2,2,3-Trichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,2,3-trichlorobutanoic acid involves its interaction with molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in its potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3-Trichlorobutyric acid
- 3-Chloro-2,2-dichloromethyl propionic acid
- 3-Chloro-2,2-dichloromethylpropionic acid
Uniqueness
2,2,3-Trichlorobutanoic acid is unique due to its specific arrangement of chlorine atoms on the butanoic acid backbone. This arrangement imparts distinct chemical properties, such as increased reactivity and the ability to undergo specific substitution reactions. Compared to similar compounds, this compound may offer advantages in certain synthetic applications and research contexts .
Propiedades
Número CAS |
5344-55-8 |
|---|---|
Fórmula molecular |
C4H5Cl3O2 |
Peso molecular |
191.44 g/mol |
Nombre IUPAC |
2,2,3-trichlorobutanoic acid |
InChI |
InChI=1S/C4H5Cl3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
FAXJFVQAGPWKHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


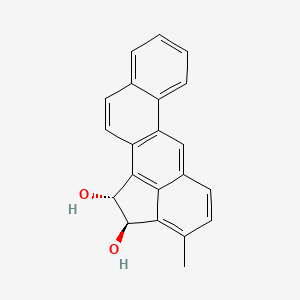
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
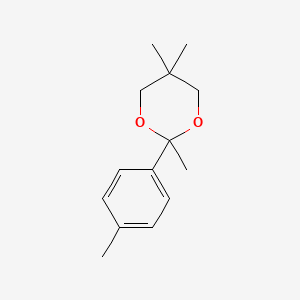
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
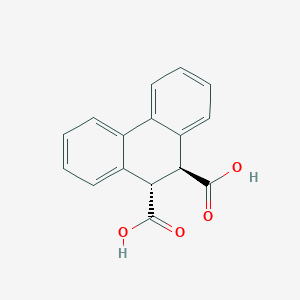
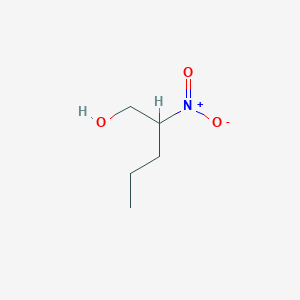
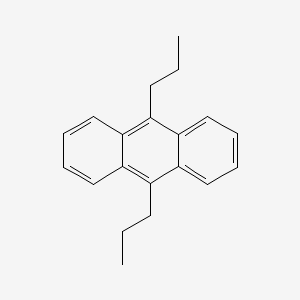

![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)

